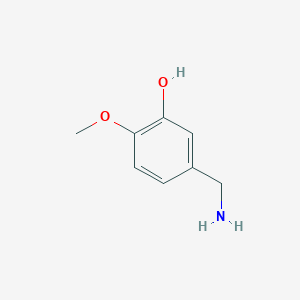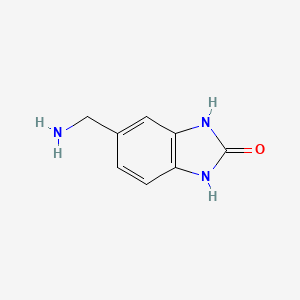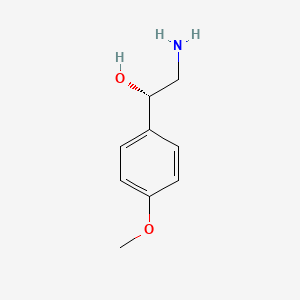
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Descripción general
Descripción
4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole (BMT) is a heterocyclic organic compound that is primarily used for its synthetic and scientific research applications. BMT has been studied for its potential to be used in various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Modification
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole serves as a precursor in synthesizing various chemically modified compounds. For instance, it is used in the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, which further extends its application in organic chemistry (Meshcheryakov & Shainyan, 2004). Additionally, it is involved in the preparation of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a process that highlights its utility in synthesizing complex organic structures (He et al., 2016).
Antimicrobial Activities
The derivatives of this compound exhibit significant antimicrobial properties. Research into 1,2,3-triazole derivatives, including those modified with 4-bromophenyl groups, has demonstrated potent antimicrobial activities against various microorganisms (Zhao et al., 2012).
Gas Phase Properties
Studies on the gas phase properties of 1,2,3-triazoles, including 4-phenyl-1,2,3-triazole derivatives, contribute to the fundamental understanding of these compounds. These investigations provide insights into their proton affinity, acidity values, and ion-molecule reactions (Wang et al., 2013).
Alkylating Agents in Cancer Research
This compound derivatives have been explored as alkylating agents,with a focus on their potential in cancer research. Studies have shown that certain triazole derivatives, such as chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazoles, can inhibit the growth of HeLa cells, a type of cancer cell, and increase the lifespan of mice bearing tumors (De las Heras, Alonso, & Alonso, 1979).
Catalysis and Organic Reactions
The role of this compound in catalysis and various organic reactions is notable. It is utilized in reactions like the Rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, which suggests its usefulness in complex organic synthesis processes (He et al., 2016).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those derived from this compound, have been investigated as corrosion inhibitors for metals. Such applications are critical in industrial settings to prevent material degradation (Nahlé et al., 2021).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,2,3-triazole derivatives are significant. Research has demonstrated that compounds such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, synthesized from this compound, exhibit noteworthy antimicrobial and antifungal effects (Safonov & Panasenko, 2022).
Fluorescence Probes
Additionally, this compound derivatives have been used in the development of fluorescence probes, which are essential tools in biological research for detecting specific molecules or ions (Chu et al., 2019).
Propiedades
IUPAC Name |
4-(bromomethyl)-2-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQJRGAXADNRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351753 | |
| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41425-60-9 | |
| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)



![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)